Atuzaginstat Ki Value: Sub-Nanomolar Kgp Inhibition Potency
Atuzaginstat demonstrates exceptionally high potency against its primary target, lysine-gingipain (Kgp), with a Ki value of less than 0.01 nM (< 10 pM) . In contrast, the Kgp propeptide (an endogenous inhibitor reference) exhibits a Ki of 2.04 µM against the same target, representing a >200,000-fold difference in inhibitory potency [1]. This quantitative comparison establishes atuzaginstat's potency as several orders of magnitude superior to endogenous inhibition mechanisms.
| Evidence Dimension | Inhibitory constant (Ki) against lysine-gingipain (Kgp) |
|---|---|
| Target Compound Data | Ki < 0.01 nM (< 10 pM) |
| Comparator Or Baseline | Kgp propeptide: Ki = 2.04 µM (2,040 nM); RgpB propeptide (against RgpB): Ki = 12 nM |
| Quantified Difference | >200,000-fold more potent than endogenous Kgp propeptide inhibition |
| Conditions | In vitro enzyme inhibition assay; atuzaginstat irreversibly inhibits Kgp; propeptides display non-competitive inhibition kinetics |
Why This Matters
Sub-nanomolar potency enables effective target engagement at clinically achievable concentrations, a critical determinant for translational viability and in vivo efficacy.
- [1] Veillard F, Sztukowska M, Nowakowska Z, et al. Propeptide-mediated inhibition of cognate gingipain proteinases. PLoS One. 2013 Jun 10;8(6):e65447. View Source
